1-Chloro-3,4,4-trifluorobut-3-en-2-one
Description
1-Chloro-3,4,4-trifluorobut-3-en-2-one is a fluorinated enone compound characterized by a conjugated system of a ketone and an alkene, with chlorine and three fluorine atoms at specific positions. The trifluoromethyl (CF₃) group at the 4-position and the chlorine at the 1-position confer unique electronic and steric properties.
The compound’s synthesis may parallel methods described for related trifluorinated propargylic alcohols and ketones. For instance, oxidation of propargylic alcohols (e.g., CF₃-containing precursors) using reagents like pyridinium chlorochromate (PCC) could yield such enones .
Properties
CAS No. |
110784-75-3 |
|---|---|
Molecular Formula |
C4H2ClF3O |
Molecular Weight |
158.5 g/mol |
IUPAC Name |
1-chloro-3,4,4-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C4H2ClF3O/c5-1-2(9)3(6)4(7)8/h1H2 |
InChI Key |
RZUKGAJBMYJCDB-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=C(F)F)F)Cl |
Canonical SMILES |
C(C(=O)C(=C(F)F)F)Cl |
Synonyms |
3-Buten-2-one, 1-chloro-3,4,4-trifluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-chloro-3,4,4-trifluorobut-3-en-2-one with structurally related compounds identified in the evidence:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The CF₃ group in 1-chloro-3,4,4-trifluorobut-3-en-2-one increases the electrophilicity of the carbonyl carbon, enhancing its reactivity as a Michael acceptor compared to non-fluorinated analogs. This is consistent with the behavior of 4,4,4-trifluorobut-2-yn-1-ones, which undergo nucleophilic additions to form aromatic heterocycles .
- Chlorine as a Leaving Group: The chlorine at C1 may facilitate substitution reactions, though its position adjacent to the carbonyl could lead to elimination pathways under basic conditions. In contrast, HCFO-1233zd(E) lacks a carbonyl but exhibits reactivity typical of chlorofluoroalkenes, such as hydrohalogenation or polymerization .
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